molecular formula C9H11NO4 B15238352 Methyl 3-cyclopropyl-5-(hydroxymethyl)isoxazole-4-carboxylate

Methyl 3-cyclopropyl-5-(hydroxymethyl)isoxazole-4-carboxylate

Cat. No.: B15238352
M. Wt: 197.19 g/mol
InChI Key: GDVRSWVGIWXBFC-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-5-(hydroxymethyl)isoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclopropyl-5-(hydroxymethyl)isoxazole-4-carboxylate can be achieved through several methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative.

Another method involves the enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine . This method offers a high yielding, regiospecific, and metal-free synthetic route for the synthesis of 3,4-disubstituted isoxazoles.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave-assisted solid-phase synthesis and solvent-free synthesis methods are also explored to make the process more environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-5-(hydroxymethyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium t-butoxide, dimethyl-carbamoyl chloride, and vinyl oxirane . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl 3-cyclopropyl-5-(hydroxymethyl)isoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-5-(hydroxymethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyclopropyl-5-(hydroxymethyl)isoxazole-4-carboxylate is unique due to its cyclopropyl and hydroxymethyl substituents, which impart distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 3-cyclopropyl-5-(hydroxymethyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C9H11NO4/c1-13-9(12)7-6(4-11)14-10-8(7)5-2-3-5/h5,11H,2-4H2,1H3

InChI Key

GDVRSWVGIWXBFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(ON=C1C2CC2)CO

Origin of Product

United States

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